

Application Notes and Protocols for AZD-3463 in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of **AZD-3463** in mouse models, with a focus on neuroblastoma xenografts. The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.

Introduction

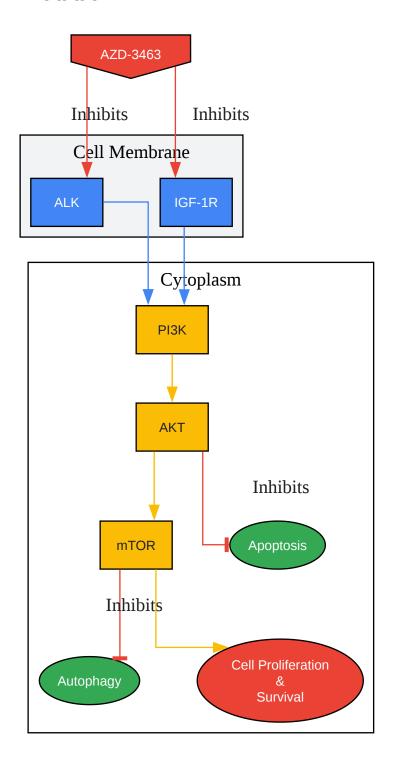
AZD-3463 is a potent, orally bioavailable dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2][3] It has shown significant anti-tumor efficacy in preclinical models of neuroblastoma by inhibiting the ALK-mediated PI3K/AKT/mTOR signaling pathway, which is crucial for tumor cell proliferation and survival.[4] [5] AZD-3463 has demonstrated effectiveness against both wild-type and mutated ALK, as well as in overcoming resistance to other ALK inhibitors like crizotinib.[4][6] These notes provide detailed protocols for the preparation and administration of AZD-3463 for in vivo mouse studies.

Signaling Pathway

AZD-3463 exerts its anti-tumor effects by targeting the ALK and IGF-1R receptor tyrosine kinases. Inhibition of these receptors leads to the downregulation of downstream signaling



pathways, primarily the PI3K/AKT/mTOR pathway, which in turn induces apoptosis and autophagy in cancer cells.[4][5][7]



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Caption: AZD-3463 inhibits ALK and IGF-1R, blocking the PI3K/AKT/mTOR pathway.



In Vivo Efficacy Data

The following tables summarize the key parameters and outcomes of in vivo studies using **AZD-3463** in neuroblastoma mouse models.

Table 1: AZD-3463 Dosage and Administration in Mouse Models

Parameter	Details	Reference	
Drug	AZD-3463	[1][8]	
Dosage	15 mg/kg [1][8][9][10][11]		
Administration Route	Intraperitoneal (i.p.) injection	[1][8][10][11]	
Vehicle	DMSO	[10]	
Frequency	Once daily [1][11]		
Treatment Duration	2 days or 21 days	[9][11]	

Table 2: Experimental Design of In Vivo Efficacy Studies

Parameter	Details	Reference	
Mouse Strain	Athymic Nude Mice [11]		
Tumor Model	Orthotopic xenograft	[1][4][6][8][10][11]	
Cell Lines	SH-SY5Y (WT ALK), NGP (F1174L mutant ALK)	[4][10][11]	
Tumor Implantation Site	Left kidney	[4]	
Age of Mice	5-6 weeks old	[11]	

Table 3: Summary of In Vivo Efficacy



Tumor Model	Treatment Group	Outcome	Reference
SH-SY5Y (WT ALK) Xenograft	AZD-3463 (15 mg/kg, i.p., daily for 21 days)	Almost complete tumor regression	[10]
NGP (F1174L mutant ALK) Xenograft	AZD-3463 (15 mg/kg, i.p., daily for 21 days)	Significant tumor regression	[10]
General Neuroblastoma Xenografts	AZD-3463 (15 mg/kg, i.p., once daily for 2 days)	Inhibition of tumor growth	[11]

Experimental Protocols Preparation of AZD-3463 for In Vivo Administration

Materials:

- AZD-3463 powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

Protocol:

- Prepare a stock solution of AZD-3463 in DMSO. For a 20 mg/mL stock solution, dissolve 20 mg of AZD-3463 powder in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution.
- For a final dosing solution of 1.5 mg/mL (to achieve a 15 mg/kg dose in a 20g mouse with a 200 μ L injection volume), dilute the stock solution with sterile saline. For example, to prepare 1 mL of the dosing solution, add 75 μ L of the 20 mg/mL stock solution to 925 μ L of sterile saline.



• It is recommended to prepare the working solution fresh on the day of use.

Orthotopic Neuroblastoma Xenograft Mouse Model

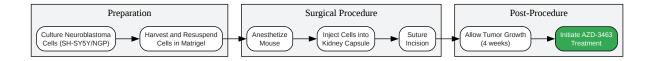
Materials:

- Athymic nude mice (5-6 weeks old)
- SH-SY5Y or NGP neuroblastoma cells with stable luciferase expression
- Matrigel
- Anesthesia (e.g., isoflurane)
- Surgical instruments

Protocol:

- Culture SH-SY5Y or NGP cells to 80-90% confluency.
- Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells per 50 μ L.
- · Anesthetize the mice.
- Make a small incision on the left flank to expose the kidney.
- Carefully inject 50 μL of the cell suspension into the left kidney capsule.
- Suture the incision.
- Allow the tumors to establish for approximately 4 weeks before initiating treatment. Monitor tumor growth via bioluminescence imaging.





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Caption: Workflow for establishing an orthotopic neuroblastoma xenograft mouse model.

Administration of AZD-3463

Materials:

- Prepared AZD-3463 dosing solution
- 1 mL syringes with 27-gauge needles
- Animal scale

Protocol:

- Weigh each mouse to determine the precise injection volume. The dosage is 15 mg/kg.
- Administer the calculated volume of the AZD-3463 solution via intraperitoneal (i.p.) injection.
- For the control group, administer an equivalent volume of the vehicle (e.g., DMSO diluted in saline).
- Follow the predetermined treatment schedule (e.g., once daily for 21 days).
- Monitor the mice daily for any signs of toxicity, such as weight loss or changes in behavior.

Pharmacodynamic Assessment

To confirm the biological activity of **AZD-3463** in vivo, tumor tissues can be harvested after a short treatment period (e.g., 48 hours) to assess the inhibition of the target pathway.



Protocol:

- Treat tumor-bearing mice with either AZD-3463 (15 mg/kg, i.p.) or vehicle control twice over 48 hours.[10]
- Euthanize the mice and harvest the tumors.
- Prepare tumor lysates for Western blot analysis.
- Probe for key proteins in the ALK signaling pathway, such as phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6), to confirm target engagement and downstream pathway inhibition.[4][10] You should also assess markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) and autophagy (e.g., LC3A/B-II).[4][10]

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